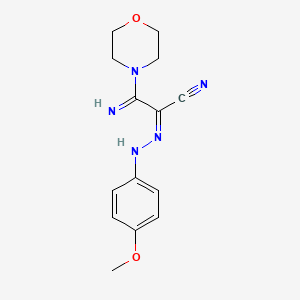
(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide is a complex organic compound with a unique structure that includes an imino group, a methoxyanilino group, a morpholine ring, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with a suitable aldehyde to form a Schiff base, which is then reacted with morpholine and a cyanide source under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the imino group may yield oxo compounds, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the morpholine ring can enhance its solubility and bioavailability. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
(1Z)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-20-12-4-2-11(3-5-12)17-18-13(10-15)14(16)19-6-8-21-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXWETAQTDEZIP-ZMERPEMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C#N)\C(=N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHOXYBENZAMIDE](/img/structure/B5484251.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5484260.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5484274.png)
![(2R)-2-amino-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B5484279.png)
![7-[4-(benzyloxy)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5484280.png)
![rel-(4aS,8aR)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5484282.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B5484295.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5484305.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5484312.png)
![2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B5484314.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-2-phenyl-1,3-thiazole](/img/structure/B5484317.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B5484325.png)
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)
